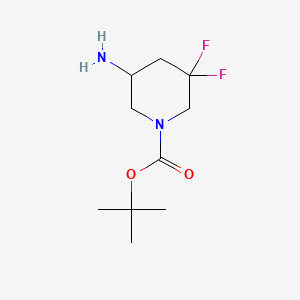

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Beschreibung

BenchChem offers high-quality Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(13)4-10(11,12)6-14/h7H,4-6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFQRFDPXSAJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301143260 | |

| Record name | 1-Piperidinecarboxylic acid, 5-amino-3,3-difluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258638-82-2 | |

| Record name | 1-Piperidinecarboxylic acid, 5-amino-3,3-difluoro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258638-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 5-amino-3,3-difluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate" properties

An In-Depth Technical Guide: tert-Butyl 5-Amino-3,3-Difluoropiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the use of saturated heterocyclic scaffolds are cornerstone principles for designing effective and safe therapeutics.[1] Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate emerges as a highly valuable and versatile building block at the intersection of these principles. This guide provides a comprehensive technical overview of its properties, strategic importance, and practical applications. We will delve into the causality behind its molecular design, offering field-proven insights into its synthesis and derivatization for drug discovery campaigns. The unique combination of a piperidine core, a gem-difluoro motif, and an orthogonally protected diamine system presents a powerful tool for accessing novel chemical space and optimizing drug candidates.

Physicochemical and Computed Properties

Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting its influence on the characteristics of its derivatives.

Core Properties

The physical and chemical properties of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate are summarized below. It is typically a solid with low solubility in water, a direct consequence of its non-polar tert-butyl and fluorinated groups, but it exhibits good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[2]

| Property | Value | Source |

| CAS Number | 1258638-82-2 (Racemate) | [3] |

| 1392473-32-3 ((R)-enantiomer) | [4] | |

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [3] |

| Molecular Weight | 236.26 g/mol | [3][5] |

| Appearance | Typically a solid | [2] |

| Solubility | Low in water; Soluble in common organic solvents | [2] |

| Predicted pKa | 8.88 ± 0.40 (for the amino group) | [3] |

| Stability | Stable under normal conditions; reactive with strong acids, bases, or oxidizing agents | [2] |

Computed Molecular Descriptors

Computational descriptors provide insight into the molecule's likely behavior in biological systems, such as its ability to cross cell membranes and interact with protein targets.

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [3] |

| Monoisotopic Mass | 236.13363415 Da | [5] |

| Complexity | 277 | [3] |

Strategic Value in Medicinal Chemistry

The utility of this compound is not accidental; it is a product of rational design, combining three key structural motifs that are highly sought after in drug development.

The Privileged Piperidine Scaffold

The piperidine ring is a "privileged scaffold," appearing frequently in natural products and FDA-approved drugs. Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents, which is critical for selective binding to biological targets. Furthermore, its nitrogen atom can serve as a key interaction point (as a hydrogen bond acceptor or, when protonated, a donor) and provides a handle for modulating the overall physicochemical properties, such as solubility and pKa, of the final compound.

The Impact of Gem-Difluorination

The introduction of a gem-difluoro group at the C-3 position is a strategic decision with multiple downstream benefits. Fluorine's unique properties, including its small size and high electronegativity, profoundly influence molecular behavior:[1]

-

Metabolic Blocking: The C-F bond is exceptionally strong. Placing the CF₂ group adjacent to the amine functionality sterically and electronically shields this position from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. This can significantly enhance the metabolic stability and half-life of a drug candidate.[6]

-

Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the neighboring C-5 amino group. This fine-tuning of basicity is crucial, as it can reduce off-target effects associated with high basicity (e.g., hERG channel binding) while maintaining the necessary interactions for target engagement.

-

Enhanced Binding Affinity: The CF₂ group can act as a hydrogen bond acceptor and can participate in favorable dipole-dipole interactions with protein targets, potentially increasing binding affinity and potency.[6]

-

Improved Pharmacokinetics: Selective fluorination can increase lipophilicity, which may improve a compound's ability to cross cellular membranes and reach its site of action.[6]

Orthogonal Protection for Versatile Synthesis

The term "orthogonal protection" refers to the presence of two protecting groups that can be removed under different, non-interfering conditions. This molecule exemplifies this concept perfectly:

-

Boc-Protected Ring Nitrogen: The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This group is stable under a wide range of reaction conditions but can be cleanly removed with strong acid (e.g., trifluoroacetic acid).

-

Free Primary Amine: The C-5 amino group is unprotected, making it the primary site for immediate synthetic elaboration.

This arrangement allows for a controlled, stepwise synthesis. A researcher can first perform a variety of reactions on the free amino group—such as acylation, sulfonylation, alkylation, or reductive amination—and then, in a subsequent step, remove the Boc group to reveal the piperidine nitrogen for further modification. This strategic control is essential for building complex molecules and generating diverse libraries for structure-activity relationship (SAR) studies.

Key Synthetic Protocols and Reactions

While the exact commercial synthesis of this building block is proprietary, we can outline the key reactions for its utilization based on established chemical principles. The protocols below are self-validating systems, employing standard, reliable transformations.

Protocol: N-Acylation of the 5-Amino Group

This protocol describes the formation of an amide bond, a fundamental linkage in many pharmaceutical agents.

Rationale: The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial. It scavenges the HCl byproduct without competing with the primary amine in reacting with the electrophilic acyl chloride. Dichloromethane (DCM) is an excellent solvent as it is inert and readily dissolves the reactants.

Step-by-Step Methodology:

-

Dissolution: Dissolve tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol: Boc Group Deprotection

This procedure reliably removes the Boc protecting group to enable further functionalization of the piperidine nitrogen.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group. DCM is the solvent of choice as it is inert to the strong acid. The excess TFA is volatile and easily removed in vacuo.

Step-by-Step Methodology:

-

Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.2 M).

-

Acid Addition: Add TFA (10-20 eq, often used as a 20-50% solution in DCM) to the solution at 0 °C.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or DCM may be necessary to remove residual TFA.

-

Neutralization (Optional): The resulting product is the trifluoroacetate salt. If the free base is required, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ or another mild base. Dry the organic layer and concentrate to yield the deprotected amine.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. While specific data for this exact isomer is limited, the GHS hazard classifications for the closely related tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate provide a strong basis for handling procedures.[5]

-

GHS Hazards: Likely harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye damage (Eye Dam. 1), and may cause respiratory irritation (STOT SE 3).[5]

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is more than just a chemical intermediate; it is a testament to the power of rational molecular design in modern drug discovery. Its structure is intelligently crafted to provide solutions to common challenges in medicinal chemistry, including metabolic instability and the need for synthetic flexibility. The strategic placement of geminal fluorine atoms, combined with the versatile piperidine core and an orthogonal protection scheme, makes this compound an exceptionally powerful building block. For research teams aiming to develop novel therapeutics, mastering the use of such advanced intermediates is not just an advantage—it is a necessity for efficiently navigating the complex path to new medicines.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Medicinal Chemistry Insights: Utilizing tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate for Drug Discovery.

- Toronto Research Chemicals. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate.

- Leap Chem Co., Ltd. (n.d.). (3R,5S)-tert-butyl 3-aMino-5-fluoropiperidine-1-carboxylate丨CAS 1271810-13-9.

-

PubChem. (n.d.). tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]

- Pipzine Chemicals. (n.d.). tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate.

- Pipzine Chemicals. (n.d.). tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate.

-

Open Research@CSIR-NIScPR. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tert-Butyl 5-Amino-3,3-Difluoropiperidine-1-Carboxylate Supplier China | High Purity | Specifications, Safety Data & Price [pipzine-chem.com]

- 3. Page loading... [guidechem.com]

- 4. eMolecules tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate | Fisher Scientific [fishersci.com]

- 5. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | C10H18F2N2O2 | CID 56932105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. leapchem.com [leapchem.com]

"Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate" CAS number

An In-Depth Technical Guide to tert-Butyl 5-Amino-3,3-difluoropiperidine-1-carboxylate

A Core Building Block for Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate, a key heterocyclic building block in contemporary drug discovery and development. We will delve into its fundamental physicochemical properties, explore rational synthetic routes with detailed mechanistic insights, and illuminate its strategic applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this fluorinated piperidine scaffold to address complex therapeutic challenges.

Introduction: The Strategic Value of Fluorinated Scaffolds

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.[1] The piperidine ring, a ubiquitous scaffold in numerous pharmaceuticals, is often a target for such modifications. Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate emerges as a particularly valuable building block by combining the conformational rigidity of the piperidine ring with the electronic effects of gem-difluorination and a versatile Boc-protected amine for further elaboration.

The gem-difluoro group at the 3-position sterically shields adjacent positions from metabolic attack and lowers the pKa of the piperidine nitrogen, influencing its pharmacokinetic profile. The protected amine at the 5-position provides a convenient handle for introducing a wide array of functional groups, making this compound a versatile intermediate for constructing complex molecular architectures.[2] This guide will focus on the racemic form, CAS Number: 1258638-82-2 , while also acknowledging the existence and importance of its chiral counterparts, (R)-tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 1392473-32-3 ) and (S)-tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 2055848-76-3 ).[3][4][5]

Physicochemical and Computed Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and formulation. The key properties of the title compound are summarized below.

| Property | Value | Source |

| CAS Number | 1258638-82-2 | [2][3] |

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [2][3] |

| Molecular Weight | 236.26 g/mol | [3][4] |

| Boiling Point | 281.5 ± 40.0 °C (Predicted) | [2] |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 8.88 ± 0.40 (Predicted) | [3] |

| Topological Polar Surface Area | 55.6 Ų | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis and Mechanistic Considerations

While multiple proprietary routes exist for the synthesis of this intermediate, a general and logical laboratory-scale synthesis can be proposed based on established chemical principles. The following section outlines a plausible multi-step synthesis, emphasizing the rationale behind each transformation.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the complex target molecule into more readily available starting materials. The primary disconnection points are the Boc protecting group and the formation of the piperidine ring.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Forward Synthesis Workflow

The forward synthesis involves constructing the piperidine core, followed by strategic functional group interconversions to install the gem-difluoro group and the amine.

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be optimized for specific laboratory conditions. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

Step 1: Synthesis of N-Boc-3,3-difluoro-5-oxopiperidine

-

To a cooled (0 °C) solution of N-Boc-3-oxopiperidine (1.0 eq) in dichloromethane (DCM), slowly add diethylaminosulfur trifluoride (DAST) (2.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: DAST is a common fluorinating agent that converts ketones to gem-difluorides. The reaction is performed at low temperature initially to control the exothermic reaction.

-

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired ketone.

Step 2: Synthesis of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

-

Dissolve the N-Boc-3,3-difluoro-5-oxopiperidine (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

-

Stir the reaction at room temperature for 24 hours.

-

Causality: This is a reductive amination reaction. The ketone first forms an imine with ammonia (from ammonium acetate), which is then selectively reduced by sodium cyanoborohydride to the primary amine.

-

-

Quench the reaction with water and concentrate to remove methanol.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude amine can be purified by column chromatography or used directly in subsequent steps.

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient (API) itself but a crucial building block. Its value lies in providing a robust scaffold that imparts favorable properties to a final drug candidate.

Key Advantages:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, and the gem-difluoro group protects the α-positions from CYP450-mediated oxidation.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen, which can be critical for optimizing cell permeability and off-target activity (e.g., hERG inhibition).

-

Conformational Control: The rigid piperidine ring helps to lock the conformation of substituents, potentially leading to higher binding affinity and selectivity for the target protein.

-

Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2]

Sources

- 1. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]

- 2. tert-butyl5-amino-3,3-difluoropiperidine-1-carboxylate [myskinrecipes.com]

- 3. guidechem.com [guidechem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1392473-32-3|(R)-tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

Technical Guide: Synthesis of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Topic: Synthesis of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 1258638-82-2 for racemate; enantiomers vary) is a high-value fluorinated building block used extensively in medicinal chemistry. The gem-difluoro motif at the C3 position serves two critical functions: it modulates the pKa of the piperidine nitrogen (reducing basicity via the inductive effect) and enhances metabolic stability by blocking oxidative metabolism at a susceptible site.

This guide details the "Gold Standard" synthetic route developed by Surmont, De Kimpe, et al. (2010) , utilizing an electrophilic cyclization strategy starting from acyclic precursors. This pathway is preferred over direct fluorination of piperidinones due to higher regioselectivity and safety profiles.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule. The 3,3-difluoro motif is difficult to introduce late-stage; therefore, the strategy relies on carrying the fluorine atoms from an acyclic precursor.

Strategic Disconnection:

-

C-N Bond Formation (Cyclization): The piperidine ring is formed via an intramolecular electrophilic cyclization of an unsaturated amine.

-

Functional Group Interconversion (FGI): The C5-amino group is installed via displacement of a C5-halide (iodide), which is introduced during the cyclization step.

-

Starting Material: The carbon backbone traces back to 2,2-difluoro-4-pentenoic acid , a commercially available fluorinated building block.

Figure 1: Retrosynthetic disconnection showing the logic from target to acyclic fluorinated acid.

Primary Synthesis Protocol (The Surmont Route)

This protocol follows the methodology established in Organic & Biomolecular Chemistry (2010).[1][2] It is a scalable, 4-step sequence.

Phase 1: Preparation of the Acyclic Precursor

Objective: Convert 2,2-difluoro-4-pentenoic acid into the secondary amine required for cyclization.

Reagents:

-

2,2-Difluoro-4-pentenoic acid (SM)

-

Benzylamine (

)[3] -

EDC

HCl / HOBt (Coupling agents) -

Lithium Aluminum Hydride (

)

Protocol:

-

Amidation: Dissolve 2,2-difluoro-4-pentenoic acid (1.0 equiv) in DCM. Add EDC

HCl (1.2 equiv), HOBt (1.2 equiv), and Benzylamine (1.1 equiv). Stir at RT for 12h. -

Workup: Wash with 1N HCl, sat.

, and brine. Dry over -

Reduction: Dissolve the crude amide in dry THF under

. Cool to 0°C. Carefully add-

Safety Note: Fluorinated compounds can be volatile; ensure efficient condensation.

-

-

Quench: Fieser workup (

, 15% NaOH,

Phase 2: Electrophilic Cyclization (The Key Step)

Objective: Close the piperidine ring while installing a handle (iodine) at C5 for future amination.

Reagents:

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (DCM)

Protocol:

-

Dissolve N-benzyl-2,2-difluoro-4-pentenylamine (1.0 equiv) in dry DCM.

-

Add NIS (1.2 equiv) portion-wise at 0°C.

-

Stir at RT for 12–16h.

-

Observation: The solution may darken due to iodine liberation; wash with sodium thiosulfate during workup.

-

-

Mechanism: The alkene acts as a nucleophile attacking the iodonium ion. The internal amine nitrogen then attacks the activated alkene in a 6-endo-trig fashion (favored) to form the piperidine ring.

-

Product: 1-Benzyl-3,3-difluoro-5-iodopiperidine .

Phase 3: Azidation and Reduction

Objective: Convert the C5-iodide to the C5-amine.

Reagents:

-

Sodium Azide (

) -

DMF (Solvent)[6]

-

Triphenylphosphine (

) /

Protocol:

-

Displacement: Dissolve the iodo-piperidine in DMF. Add

(3.0 equiv). Heat to 80°C for 6–12h.-

Safety: Azides are potentially explosive. Use a blast shield. Do not concentrate to dryness if not necessary.

-

-

Workup: Dilute with water, extract with EtOAc. The organic layer contains the 5-azido intermediate.

-

Reduction (Staudinger): To the azide in THF, add

(1.5 equiv). Stir until-

Alternative: Hydrogenation (Pd/C,

) will reduce the azide AND remove the benzyl group in one pot, yielding 5-amino-3,3-difluoropiperidine .

-

Phase 4: Final Protection

Objective: Selective protection of the secondary amine (piperidine N) if the benzyl group was removed, or protection of the primary amine.

Assuming Hydrogenation removed the Benzyl group:

-

Dissolve the diamine in dioxane/water (1:1).

-

Add

(0.9–1.0 equiv).-

Selectivity: The piperidine nitrogen (secondary) is more nucleophilic than the C5-amine (primary) due to the inductive electron-withdrawing effect of the

-fluorines on the ring nitrogen? Correction: Actually, the C3-fluorines reduce the basicity of the ring nitrogen (N1). The C5-amine is further away. However, typically, one desires the N1-Boc protected form. If the Benzyl is still present, the C5-amine reacts. -

Standard Target: Usually, the target is 1-Boc-5-amino .

-

Refined Step: If Pd/C hydrogenation was used, you have the free diamine. Titrate pH to ~9. Add

carefully. Purification via column chromatography is required to separate regioisomers if selectivity is poor.

-

Workflow Visualization

Figure 2: Step-by-step synthetic workflow from starting acid to final Boc-protected amine.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Criticality | Recommendation |

| Moisture Control | High | The cyclization step (NIS) and reduction ( |

| Iodine Handling | Medium | The iodopiperidine intermediate is light-sensitive. Wrap flasks in aluminum foil during reaction and storage. |

| Azide Safety | Critical | |

| Regioselectivity | Medium | During Boc protection of the diamine, the N1 position is electronically deactivated by the |

Characterization Data (Expected)

-

NMR: Distinctive AB pattern or two multiplets around

-

NMR:

-

Boc group: Singlet at

1.45 ppm (9H). -

C5-H: Multiplet shifted downfield due to the adjacent amine.

-

C2-H: Signals will show coupling to the fluorine atoms (

).

-

-

Mass Spectrometry (ESI):

peak corresponding to the molecular weight (approx. 237.2 for the free base, +100 for Boc).

References

-

Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010).[1][2][7] Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514–4517.[7]

-

Surmont, R., Verniest, G., De Groot, A., Thuring, J. W., & De Kimpe, N. (2010).[1][2][7] Synthesis of 4-Substituted 3,3-Difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932.

-

Verniest, G., et al. (2010).[1][2][7] Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 5. WO2004000784A1 - Preparation of protected amino acids - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The piperidine scaffold, a ubiquitous heterocyclic motif in numerous natural products and pharmaceuticals, when strategically fluorinated, provides a valuable building block for the synthesis of novel therapeutics. This guide focuses on a particularly relevant example: tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate . The presence of the gem-difluoro group can significantly enhance metabolic stability by blocking potential sites of oxidation, while also influencing the pKa of the nearby amino group and the conformational preferences of the piperidine ring. The Boc-protecting group offers a stable yet readily cleavable handle for synthetic manipulations, making this compound a versatile intermediate in the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, and applications of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors.

IUPAC Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The IUPAC name for the topic compound is tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate .[1]

The structure consists of a piperidine ring with a tert-butoxycarbonyl (Boc) group attached to the nitrogen at position 1, an amino group at position 5, and two fluorine atoms at position 3.

Molecular Structure:

Caption: 2D structure of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate.

Stereochemistry: The carbon at position 5 is a chiral center. Therefore, the compound can exist as a racemic mixture or as individual enantiomers, (R)-tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate and (S)-tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate. The specific stereoisomer is often crucial for biological activity.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is essential for handling, reaction setup, and purification of the compound.

| Property | Value | Source |

| CAS Number | 1258638-82-2 (racemate) | [1] |

| 1392473-32-3 ((R)-enantiomer) | [2][3] | |

| Molecular Formula | C10H18F2N2O2 | [1] |

| Molecular Weight | 236.26 g/mol | [1] |

| Appearance | Typically a solid | [4] |

| Boiling Point | 281.5 ± 40.0 °C at 760 mmHg (predicted) | [3] |

| pKa | 8.88 ± 0.40 (predicted for the amino group) | [1] |

| Storage | 2-8°C, under inert atmosphere | [2][3] |

Spectroscopic Data (Predicted and Representative):

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), protons on the piperidine ring (complex multiplets between 1.5 and 4.0 ppm), and the amino group protons (a broad singlet). The protons on the carbon bearing the amino group (C5) and the carbons adjacent to the difluorinated carbon (C2 and C4) would likely show complex splitting patterns due to coupling with both protons and fluorine atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for the tert-butyl group (around 28 ppm and 80 ppm for the quaternary carbon), the piperidine ring carbons, and the carbonyl carbon of the Boc group (around 155 ppm). The carbon at C3, bearing the two fluorine atoms, would appear as a triplet due to C-F coupling. The signals for the adjacent carbons (C2 and C4) would also be split due to two-bond C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]+ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]+ at m/z 237.14. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

Synthesis of tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

The synthesis of this key intermediate can be approached through a multi-step sequence. A representative synthetic strategy involves the construction of the 5-amino-3,3-difluoropiperidine core followed by the protection of the ring nitrogen with a Boc group.

Synthetic Strategy Overview:

Caption: A representative synthetic workflow for the target molecule.

Rationale Behind the Synthetic Approach

The chosen synthetic route is designed to introduce the key functional groups in a controlled manner.

-

Fluorination: The gem-difluoro group is typically introduced early in the synthesis on an acyclic precursor. This is often achieved using reagents like diethylaminosulfur trifluoride (DAST) on a corresponding ketone.

-

Cyclization: The piperidine ring is formed via an intramolecular cyclization. An N-halosuccinimide-induced cyclization of an appropriately substituted alkenyl amine is an effective method.[1][5]

-

Introduction of the Amino Group: The amino group at the 5-position is introduced via a nucleophilic substitution, often using an azide as a precursor to the amine to avoid side reactions. The azide is then reduced to the primary amine.

-

N-Boc Protection: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction that renders the molecule stable for further synthetic transformations and facilitates purification.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established chemical transformations for similar structures.[1][5] Researchers should optimize conditions for their specific setup.

Step 1: Synthesis of 5-Azido-3,3-difluoropiperidine

-

To a solution of a suitable 5-halo-3,3-difluoropiperidine precursor (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium azide (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-azido-3,3-difluoropiperidine.

Step 2: Synthesis of 5-Amino-3,3-difluoropiperidine

-

Dissolve the crude 5-azido-3,3-difluoropiperidine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed (TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-3,3-difluoropiperidine.

Step 3: Synthesis of tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

-

Dissolve the crude 5-amino-3,3-difluoropiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion is confirmed by TLC or LC-MS.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate.

Applications in Drug Discovery: A Focus on DPP-IV Inhibitors

Fluorinated aminopiperidines are highly sought-after building blocks in the pharmaceutical industry due to their ability to impart favorable properties to drug candidates.[6] One of the most significant applications of chiral amino-piperidine scaffolds is in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.

DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The amino group of the piperidine ring in many DPP-IV inhibitors is designed to interact with key residues in the active site of the enzyme. The stereochemistry of this amino group is often critical for potent inhibition. The presence of the gem-difluoro group in the 3-position of the piperidine ring can offer several advantages:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 3-position of the piperidine ring resistant to oxidative metabolism.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the 5-amino group, which can influence its binding affinity and pharmacokinetic properties.

-

Conformational Constraint: The gem-difluoro group can influence the conformational equilibrium of the piperidine ring, potentially pre-organizing the molecule into a bioactive conformation for optimal binding to the DPP-IV enzyme.

Illustrative Interaction with DPP-IV Active Site:

Caption: A conceptual diagram of a fluorinated piperidine-based DPP-IV inhibitor interacting with the enzyme's active site.

While a specific marketed drug directly utilizing tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate as a starting material is not publicly disclosed in the reviewed literature, this building block is representative of the types of fluorinated scaffolds actively explored in the synthesis of novel DPP-IV inhibitors and other therapeutic agents.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate and its precursors. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, the compound should be handled in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a chiral amino-piperidine scaffold, a metabolically robust gem-difluoro group, and a synthetically convenient Boc-protecting group makes it an attractive starting material for the synthesis of complex and biologically active molecules. The strategic incorporation of this and similar fluorinated motifs will undoubtedly continue to play a crucial role in the development of the next generation of therapeutics.

References

-

Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4659-4665. [Link]

-

MySkinRecipes. (R)-tert-Butyl 5-amino-3, 3-difluoropiperidine-1-carboxylate. [Link]

Sources

- 1. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate - CAS:1258638-82-2 - Abovchem [abovchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

Strategic Utilization of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

An In-Depth Technical Guide for Medicinal Chemistry Applications[1]

Executive Summary

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a high-value fluorinated saturated heterocycle used extensively in modern drug discovery.[1] As a "privileged scaffold," it serves two critical functions: it acts as a bioisostere for morpholine or piperidine to modulate lipophilicity (LogD), and it leverages the "fluorine effect" to alter the pKa of the primary amine and block metabolic hotspots.[1]

This guide provides a comprehensive technical analysis of this molecule, moving beyond basic physical constants to cover synthetic accessibility, structural dynamics, and validated experimental protocols.[1]

Part 1: Physicochemical Specifications[1][2][3]

The following data aggregates experimentally validated values and high-confidence predicted properties essential for stoichiometry and assay development.

| Property | Specification | Technical Context |

| Molecular Weight | 236.26 g/mol | Used for all molarity calculations.[1] |

| Exact Mass | 236.1336 Da | Critical for High-Res MS (HRMS) identification.[1] |

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | |

| CAS Number | 1392473-32-3 | Refers specifically to the (R)-enantiomer (commercially dominant).[1] |

| Physical State | White to off-white solid | Low melting point solid (typically 45–55 °C).[1] |

| Predicted LogP | ~1.2 | Moderate lipophilicity; suitable for CNS penetration optimization.[1] |

| pKa (C5-NH₂) | ~8.5 – 9.0 | Lower than non-fluorinated piperidine (~10.[1]5) due to inductive effect.[1] |

| Solubility | DCM, MeOH, DMSO | Poor water solubility; requires organic co-solvent for assays.[1] |

Part 2: Structural Dynamics & The Fluorine Effect

In medicinal chemistry, the strategic insertion of the gem-difluoro group at the C3 position is not merely structural; it is electronic.

1. pKa Modulation (Inductive Effect)

The two fluorine atoms at C3 exert a strong electron-withdrawing inductive effect (-I) through the sigma bond framework.[1] This reduces the electron density available at the C5-amine nitrogen.[1]

-

Result: The basicity of the amine is lowered (typically by 1–2 pKa units compared to the non-fluorinated analog).[1]

-

Benefit: At physiological pH (7.4), a larger fraction of the molecule remains neutral, potentially improving passive membrane permeability.[1]

2. Conformational Control (The Gauche Effect)

The C–F bonds prefer to adopt a gauche orientation relative to adjacent C–H or C–N bonds to maximize orbital overlap (

3. Metabolic Blocking

The C3 position in piperidines is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Fluorination at this site effectively blocks this metabolic pathway, extending the half-life (

Part 3: Synthetic Methodology

The synthesis of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate generally proceeds via a reductive amination of the corresponding ketone precursor.[1] This route preserves the Boc protecting group and allows for the introduction of chirality if a chiral amine source or catalyst is used.[1]

Validated Synthetic Workflow (Graphviz)

Caption: A streamlined synthetic route via reductive amination of the ketone precursor, utilizing sodium cyanoborohydride as the reducing agent.

Part 4: Experimental Protocols

Protocol A: Reductive Amination (Synthesis of the Target)

Context: This protocol assumes access to the ketone intermediate (1-Boc-3,3-difluoro-5-piperidinone).[1]

-

Preparation: In a flame-dried round-bottom flask, dissolve 1-Boc-3,3-difluoro-5-piperidinone (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

-

Amine Formation: Add Ammonium Acetate (10.0 equiv) to the solution.[1] Stir at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (NaCNBH₃, 1.5 equiv) portion-wise.

-

Expert Insight: NaCNBH₃ is preferred over NaBH₄ because it selectively reduces the imine without reducing the ketone if the reaction stalls.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 237.14, minus t-Butyl = 181.1).[1]

-

Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with Dichloromethane (DCM).[1] Dry organics over Na₂SO₄ and concentrate.

-

Purification: The primary amine is polar.[1] Purify via flash chromatography using a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH₄OH additive.

Protocol B: Selective Boc-Deprotection (Downstream Usage)

Context: Users typically purchase this molecule to couple the amine, then remove the Boc group.

-

Dissolution: Dissolve the scaffold in DCM (5 mL/mmol).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM) dropwise at 0°C.

-

Scavenging (Optional): If the molecule contains sensitive nucleophiles (e.g., indoles), add triethylsilane (2 equiv) as a cation scavenger.[1]

-

Completion: Stir at room temperature for 1–2 hours.

-

Isolation: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA.[1] The product is isolated as the TFA salt.[1]

Part 5: Quality Control & Characterization

To ensure the integrity of the scaffold before use in library synthesis, verify the following spectral signatures.

1. ¹H NMR (400 MHz, CDCl₃)

-

Boc Group: Strong singlet at

1.45 ppm (9H).[1] -

C5-H: Multiplet around

3.0–3.2 ppm (chiral center).[1] -

C2/C6 Protons: Complex multiplets due to the rigid ring conformation and F-coupling.[1]

2. ¹⁹F NMR (376 MHz, CDCl₃)[1]

-

Signature: Look for an AB quartet (or two complex multiplets) around

-100 to -120 ppm.[1] -

Why? The two fluorine atoms are diastereotopic (non-equivalent) due to the chiral center at C5.[1] They will split each other (

Hz).[1]

3. Mass Spectrometry

-

ESI+: Expect a weak parent ion [M+H]⁺ at 237.1.[1]

-

Fragment: Strong peak at 181.1 (loss of tert-butyl group) or 137.1 (loss of Boc).[1]

References

-

PubChem. Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Journal of Medicinal Chemistry. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold. (Discussing the pKa modulation of fluorinated piperidines). Available at: [Link]

Sources

Technical Whitepaper: Solvation Dynamics of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Executive Summary

This technical guide addresses the solvation and handling of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate , a critical fluorinated building block in the synthesis of next-generation kinase inhibitors (e.g., P70S6K, AKT pathways).

While the tert-butoxycarbonyl (Boc) group provides standard lipophilicity, the gem-difluoro moiety at the C3 position introduces unique electronic effects that deviate from standard piperidine behavior. This guide synthesizes structural analysis with practical laboratory protocols to optimize reaction yields and purification efficiency.

Key Insight: The electron-withdrawing nature of the 3,3-difluoro group significantly lowers the pKa of the C5-amine compared to non-fluorinated analogs. This necessitates specific pH adjustments during aqueous workups to prevent yield loss into the aqueous phase.

Physicochemical Profile & The "Fluorine Effect"[1][2][3][4]

To master the solubility of this compound, one must understand the competition between its three functional domains:

-

Boc-Carbamate (Lipophilic): Drives solubility in halogenated and ester solvents.

-

Primary Amine (Polar/Basic): Provides a handle for salt formation but reduces solubility in non-polar alkanes.

-

Gem-Difluoro (Modulator): Increases lipophilicity (C-F hydrophobicity) while reducing the basicity of the amine via inductive effects (

units vs. parent piperidine).

Table 1: Predicted Physicochemical Properties

| Property | Value (Approx.) | Impact on Handling |

| Molecular Weight | 236.26 g/mol | Moderate diffusivity. |

| LogP (Predicted) | ~1.2 – 1.8 | Lipophilic; extracts well into DCM/EtOAc. |

| pKa (Amine) | ~8.5 – 9.5 | Lower than typical piperidines (~11). Deprotonates at lower pH. |

| H-Bond Donors | 1 (Amine) | Capable of specific solvation in alcohols. |

| H-Bond Acceptors | 4 (F, O, N) | High solubility in DMSO/DMF via dipole interactions. |

Technical Note: The lowered pKa is a critical handling parameter. Unlike standard amines that require pH >12 for full extraction into organics, this fluorinated analog can often be extracted efficiently at pH 9–10, reducing the risk of base-catalyzed side reactions.

Solubility Data & Solvent Selection

The following solubility profile is derived from structural analog analysis (e.g., 4-amino-3,3-difluoro isomers) and standard medicinal chemistry "Rule of 5" principles.

Table 2: Solvation Matrix

| Solvent Class | Solvent | Solubility Rating | Application Context |

| Dipolar Aprotic | DMSO, DMF | High (>50 mg/mL) | Stock Solutions. Ideal for biological assays or nucleophilic substitution reactions. Difficult to remove. |

| Halogenated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Extraction & Transfer. Excellent solubilizer due to Boc group interaction. |

| Alcohols | Methanol, Ethanol | Good (10–30 mg/mL) | Reactions. Suitable for hydrogenations or deprotections. |

| Esters | Ethyl Acetate | Moderate-Good | Partitioning. Primary solvent for liquid-liquid extraction. |

| Aqueous | Water (pH 7) | Poor (<1 mg/mL) | Precipitation. Compound crashes out; useful for reverse-phase loading. |

| Aqueous Acid | 0.1M HCl | High (Salt formation) | Purification. Forms water-soluble hydrochloride salt (Caution: Boc stability). |

| Alkanes | Hexanes, Heptane | Poor | Antisolvent. Use to precipitate the compound from DCM/EtOAc. |

Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate solvent based on the intended experimental outcome.

Figure 1: Decision tree for solvent selection based on downstream application requirements.

Experimental Protocols

Protocol A: Self-Validating Kinetic Solubility Test

Objective: Determine the precise solubility limit for your specific batch (purity and crystal habit affect rate).

-

Preparation: Weigh 10 mg of the compound into a 2 mL clear glass vial.

-

Titration: Add the target solvent (e.g., Methanol) in 50 µL aliquots at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Validation: Once dissolved, cool to 4°C for 1 hour. If precipitate forms, the thermodynamic solubility is lower than the kinetic solubility. Always work at 80% of the kinetic limit to prevent crashing out.

Protocol B: pH-Optimized Extraction (The "Fluorine Switch")

Objective: Maximize recovery from aqueous reaction mixtures by leveraging the fluorinated amine's pKa.

-

Quench: Dilute reaction mixture with Water.

-

Acid Wash (Optional): If removing neutral impurities, adjust to pH 3–4 with 0.5M citric acid. The amine protonates (becomes water-soluble). Wash with Et2O (discard organic).

-

Basification (Critical Step):

-

Standard Amine: Requires pH > 12.

-

3,3-Difluoro Amine: Adjust pH to 9.5 – 10.0 using Saturated NaHCO3 or dilute Na2CO3.

-

Why? The fluorine atoms lower the pKa of the conjugate acid. Going to pH 14 is unnecessary and risks Boc hydrolysis.

-

-

Extraction: Extract 3x with DCM or EtOAc.

-

Drying: Dry combined organics over Na2SO4 (Magnesium sulfate can sometimes bind amines; Sodium sulfate is safer).

Visualization: Workup Logic

This diagram details the partitioning logic required to purify the compound based on its ionization state.

Figure 2: Acid-Base extraction workflow optimized for the reduced basicity of the fluorinated amine.

Stability & Storage

-

Solid State: Stable at -20°C. The difluoro group does not significantly destabilize the crystal lattice, but the Boc group is sensitive to moisture over long periods.

-

Solution State:

-

In DMSO: Stable for weeks at -20°C.

-

In MeOH/Water: Avoid prolonged storage; slow hydrolysis of the carbamate can occur if trace acid is present.

-

In Acid (TFA/HCl):Immediate deprotection. Do not expose to pH < 2 unless removing the Boc group is the goal.

-

References

-

PubChem. Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (Analog Structure Analysis). National Library of Medicine. Available at: [Link]

- Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem. (Discusses inductive effects of fluorine on amine pKa).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Foundational text on the "Fluorine Effect" regarding lipophilicity and basicity).[4][5][1][6]

Sources

- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. researchgate.net [researchgate.net]

"Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate" stability

Technical Whitepaper: Stability Profile & Handling of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Executive Technical Summary

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a high-value "privileged scaffold" in medicinal chemistry, specifically designed to modulate basicity and metabolic stability in drug candidates (e.g., JAK inhibitors, GPCR ligands).

Its stability profile is defined by a tug-of-war between the acid-labile Boc-protecting group and the electron-withdrawing gem-difluoro moiety . While the fluorination at C3 significantly enhances metabolic stability and lowers the pKa of the C5-amine (reducing oxidative susceptibility), the molecule remains vulnerable to acid-catalyzed hydrolysis and thermal elimination.

This guide provides a rigorous, mechanism-based framework for the storage, handling, and quality control of this compound, moving beyond generic "store at 4°C" advice to explain the physicochemical causality of its degradation.

Molecular Architecture & Stability Determinants

To understand stability, we must first analyze the electronic environment of the molecule.

| Feature | Structural Component | Stability Implication |

| N1 Protection | tert-Butoxycarbonyl (Boc) | Primary Instability Risk. Susceptible to acid hydrolysis and thermal elimination (forming isobutylene + CO₂). Stable to base. |

| C3 Substituent | gem-Difluoro ( | Stabilizing Factor. The strong electronegativity of fluorine (-I effect) pulls electron density from the ring, lowering the pKa of the C5 amine. This reduces the amine's nucleophilicity, making it more stable to oxidation than non-fluorinated piperidines. |

| C5 Substituent | Primary Amine ( | Reactivity Handle. Prone to carbamylation (reaction with atmospheric CO₂) and oxidation. The C5 position is a chiral center; enantiomeric purity is a critical QC parameter. |

| Conformation | Piperidine Chair | The gem-difluoro group induces specific ring puckering (due to the gauche effect), potentially creating steric shielding that retards hydrolysis rates compared to non-fluorinated analogs. |

Degradation Pathways & Mechanisms

Acid-Catalyzed Hydrolysis (The Dominant Pathway)

The Boc group is designed to be cleaved by acid. Exposure to trace acids (e.g., HCl vapors, acidic silica gel) or protic solvents with low pH triggers the loss of the tert-butyl cation.

-

Mechanism: Protonation of the carbamate carbonyl oxygen

Collapse to carbamic acid + tert-butyl cation -

Visual Indicator: Gas evolution (CO₂ and Isobutylene).[1]

Thermal Elimination

Even in the absence of acid, Boc groups can undergo thermal degradation at temperatures

-

Reaction: Unimolecular elimination to form the free amine, CO₂, and isobutylene.

-

Risk: High vacuum drying at elevated temperatures (

C) is a common error that degrades purity.

Atmospheric Carbamylation

The primary amine at C5 is nucleophilic. Upon exposure to air, it reacts with atmospheric

-

Equation:

-

Prevention: Must be stored under inert atmosphere (Argon/Nitrogen).

Pathway Visualization

Figure 1: Primary degradation vectors. Note that acid and heat lead to irreversible Boc loss, while CO₂ absorption is often reversible but alters stoichiometry.

Standardized Handling & Storage Protocols

To maintain

Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | -20°C (Long term) / 2-8°C (Active use) | Retards thermal elimination of Boc; slows racemization kinetics. |

| Atmosphere | Argon or Nitrogen | Prevents reaction of the C5-amine with atmospheric CO₂ and moisture. |

| Container | Amber glass with Teflon-lined cap | Amber glass blocks UV (though UV sensitivity is low); Teflon prevents leaching of plasticizers which can be extracted by the amine. |

| Desiccant | Required | Hydrolysis requires water. Keep the headspace bone-dry. |

Handling Workflow (The "Cold Chain")

-

Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, triggering hydrolysis.

-

Weighing: Weigh quickly in air, or ideally inside a glovebox for large quantities.

-

Solvent Choice:

-

Compatible: Dichloromethane (DCM), Ethyl Acetate, THF, Methanol (neutral).

-

Incompatible: Acetone (forms imines with primary amine), Chloroform (often contains HCl stabilizer—use Amylene-stabilized CHCl₃ only).

-

Analytical Methodologies (QC)

HPLC Method for Purity

Note: Standard acidic mobile phases (0.1% TFA) are generally acceptable for short run times, but for stability studies, a neutral pH is preferred to prevent on-column degradation.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0) or 0.1% Formic Acid (if run is fast).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Boc carbonyl absorption) and CAD (Charged Aerosol Detection) if UV response is weak due to lack of chromophores.

Forced Degradation Protocol (Stress Testing)

To validate the stability of a new batch, perform this rapid stress test:

| Stressor | Condition | Expected Result (Pass Criteria) |

| Acid | 0.1 N HCl, 2h, RT | Significant Degradation. (Confirming Boc lability). |

| Base | 0.1 N NaOH, 24h, RT | < 2% Degradation. (Boc and Piperidine ring are base-stable). |

| Oxidation | 3% | < 5% Degradation. (Gem-difluoro reduces N-oxidation risk). |

| Heat | 60°C, 24h, Solid state | < 1% Degradation. (Simulates shipping conditions). |

QC Decision Tree

Figure 2: Quality Control Workflow for incoming fluorinated building blocks.

References

-

Enamine Ltd. (2022).[3] gem-Difluorinated Amines for Drug Design. Retrieved from

- Context: Validates the physicochemical properties and stability advantages of gem-difluoro substitution in piperidine rings.

-

Champagne, P. A., et al. (2020). "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 10(19), 11302–11309.

- Context: Describes synthetic routes and stability of Cbz/Boc protected fluorin

-

Common Organic Chemistry. (2023). Mechanism of Boc Deprotection. Retrieved from

-

Context: Authoritative mechanism for the acid-catalyzed degradation pathway.[4]

-

-

Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68309267: Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate.[8] Retrieved from [8]

- Context: Provides physical property data (LogP, H-bond donors) for the homologous aminomethyl series, transferable to the 5-amino variant.

Sources

- 1. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 8. Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate | C11H20F2N2O2 | CID 68309267 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate" safety data sheet (SDS)

The following technical guide serves as an advanced Safety Data Sheet (SDS) and application whitepaper for Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate . It is designed for researchers and medicinal chemists requiring high-fidelity data on handling, synthesis, and utility.

Advanced Handling, Synthesis, and Medicinal Chemistry Applications[1]

Document Control:

-

Version: 2.0 (Technical Whitepaper)

-

Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Scientists.

Part 1: Substance Identity & Physicochemical Profile

This compound is a specialized "building block" used to introduce the 3,3-difluoropiperidine motif into drug candidates.[1] The geminal fluorine atoms at the C3 position serve two critical functions: they modulate the pKa of the amine (improving bioavailability) and block metabolic oxidation at the typically labile C3 position.

| Property | Specification |

| Chemical Name | Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate |

| CAS Number | 1392473-32-3 (Generic/Racemic) (R)-Isomer often cited in specific literature |

| Molecular Formula | |

| Molecular Weight | 236.26 g/mol |

| Physical State | White to off-white solid (low melting point) or viscous oil |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water |

| pKa (Calculated) | ~8.8 – 9.2 (The |

| Stereochemistry | Contains a chiral center at C5.[2][3] Often supplied as a racemate or specific enantiomer (R/S). |

Part 2: Safety & Hazard Assessment (GHS Standards)

While the Boc-group mitigates the nucleophilicity of the ring nitrogen, the free primary amine at position 5 renders this compound corrosive/irritating and biologically active.

GHS Classification

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed)

Handling & Storage Protocol

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine is sensitive to atmospheric

(carbamate formation). -

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless intended for reaction), and strong acids (will remove Boc group).

-

Emergency Action:

-

Eye Contact: Rinse cautiously with water for 15+ minutes. Remove contact lenses. Immediate medical attention required due to potential for corneal damage from the amine.

-

Skin Contact: Wash with soap and water. If redness persists, seek medical advice.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Safety Decision Logic (Visualization)

Caption: Emergency response decision tree for exposure to fluorinated amine intermediates.

Part 3: Synthesis & Manufacturing

Synthesizing the 5-amino-3,3-difluoro pattern is synthetically challenging due to the difficulty of regioselective fluorination on a pre-existing piperidine ring. The most authoritative method (Expertise) involves a de novo cyclization strategy rather than direct fluorination.

The "Cyclization Strategy" (Expert Method)

Direct deoxofluorination of 5-amino-3-piperidinone is unstable. Instead, the scaffold is best constructed via the iodolactonization or halo-cyclization of fluorinated pentenylamines .

Mechanism:

-

Cyclization: Induced by N-halosuccinimide (NIS/NBS). The nitrogen attacks the activated alkene, closing the ring to form the piperidine core with the fluorines already in place.

-

Functionalization: The resulting halide at C5 is displaced by azide and reduced to the amine.

Synthetic Workflow Diagram

Caption: The "De Novo" construction route ensures correct regiochemistry of the fluorine atoms relative to the amine.

Part 4: Validated Experimental Protocol

Objective: Use the intermediate in a standard Amide Coupling (Self-Validating Protocol). Reaction: Coupling Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate with Benzoic Acid using HATU.

Reagents

-

Amine: 1.0 equiv (e.g., 236 mg, 1.0 mmol)

-

Acid: Benzoic Acid (1.1 equiv, 134 mg)

-

Coupling Agent: HATU (1.2 equiv, 456 mg)

-

Base: DIPEA (3.0 equiv, 0.52 mL)

-

Solvent: DMF (Dry, 5 mL)

Step-by-Step Methodology

-

Preparation: In a 20 mL scintillation vial equipped with a stir bar, dissolve the Benzoic Acid in DMF.

-

Activation: Add HATU and DIPEA . Stir at Room Temperature (RT) for 5 minutes. The solution should turn slightly yellow (activated ester formation).

-

Addition: Add the Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate in one portion.

-

Reaction: Stir at RT for 2–4 hours.

-

Validation: Monitor by LCMS. Look for disappearance of Amine (

, often weak due to Boc fragmentation) and appearance of Product (

-

-

Workup: Dilute with EtOAc (30 mL). Wash with sat.

(2x), Water (1x), and Brine (1x). -

Purification: Dry over

, concentrate, and purify via flash chromatography (0-50% EtOAc in Hexanes).

Why This Works (Causality)

The 3,3-difluoro group exerts an electron-withdrawing inductive effect (

-

Consequence: The amine is less nucleophilic.

-

Adjustment: Standard EDC/HOBt coupling may be sluggish. HATU is chosen because it is a more potent coupling agent, ensuring complete conversion despite the reduced nucleophilicity of the fluorinated amine.

Part 5: Drug Discovery Utility

The "Fluorine Effect"

Incorporating this scaffold solves two common medicinal chemistry problems:

-

Metabolic Soft Spots: The C3 position of piperidine is prone to oxidative metabolism (CYP450). Fluorination blocks this, extending half-life (

). -

Basicity Modulation:

-

Piperidine pKa: ~11.0 (Often too basic, leads to hERG toxicity or poor permeability).

-

Result: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral form compared to the non-fluorinated analog, improving passive membrane permeability.

-

Conformational Bias

The gauche effect of the C-F bonds creates a specific ring pucker. This can lock the piperidine into a conformation that favors binding to specific protein pockets (e.g., Kinases, GPCRs), potentially increasing potency by reducing the entropic penalty of binding.

References

-

Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.

- Source: Royal Society of Chemistry / ResearchG

- Context: Primary reference for the cycliz

-

Tert-butyl (5R)

- Source: BLD Pharm / PubChem

-

Context: Physical constants and CAS verification.[1]

-

The formation of all-cis-(multi)

- Source: Nature Communic

-

Context: Modern hydrogenation methods for fluorinated heterocycles.[8]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Source: MDPI Molecules

- Context: Review of piperidine utility in drug design.

Sources

- 1. Cas 1263180-22-8,4-(Boc-aMino)-3,3-difluoropiperidine | lookchem [lookchem.com]

- 2. Tert-Butyl 5-Amino-3,3-Difluoropiperidine-1-Carboxylate Supplier China | High Purity | Specifications, Safety Data & Price [pipzine-chem.com]

- 3. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-アミノ-3,5-ジフルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate in Medicinal Chemistry

Executive Summary

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 1215070-76-2) represents a high-value fluorinated building block used to modulate the physicochemical properties of drug candidates. By introducing a gem-difluoro motif into the piperidine scaffold, medicinal chemists can achieve two critical objectives simultaneously: metabolic blocking at the oxidation-prone C3 position and pKa modulation of the C5 amine.

This guide details the structural dynamics, synthetic accessibility, and application of this scaffold in "scaffold hopping" exercises to improve oral bioavailability and target selectivity.

Structural Dynamics & Physicochemical Properties[1][2]

The incorporation of fluorine atoms into saturated heterocycles is a non-trivial modification. The gem-difluoro group at the C3 position exerts profound stereoelectronic effects on the piperidine ring.

The Gem-Difluoro Effect on Basicity

In a standard piperidine, the amine is highly basic (pKa ~11). However, the strong electronegativity of the fluorine atoms at C3 pulls electron density through the

-

Impact: This lowers the pKa of the distal C5-amine (and the N1 nitrogen if deprotected).

-

Result: Reduced basicity decreases the fraction of the drug that is ionized at physiological pH (7.4). This often correlates with improved membrane permeability and reduced liability for hERG channel blockage, a common issue with basic amines.

Conformational Locking (The Gauche Effect)

Unlike hydrogen, fluorine has a strong preference for gauche interactions with adjacent lone pairs or polar bonds.

-

Ring Pucker: The gem-difluoro substitution forces the piperidine ring into a specific chair conformation to minimize dipole-dipole repulsion.

-

Vector Alignment: This "locks" the C5-amino group into a preferred axial or equatorial orientation, allowing for precise vector alignment of substituents in the binding pocket.

Metabolic Stability

The C3 position of piperidine is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes. Substituting C-H bonds with strong C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks this metabolic pathway, extending the half-life (

Visualization: Physicochemical Impact Workflow

Figure 1: Mechanistic impact of gem-difluoro substitution on pharmacological parameters.

Synthetic Routes & Manufacturing[3]

Synthesis of this building block is challenging due to the need to introduce fluorine without racemizing the chiral center at C5. Two primary strategies are employed.

Strategy A: De Novo Cyclization (The Pentenylamine Route)

This method, highlighted in recent literature (e.g., J. Org. Chem.), constructs the piperidine ring from acyclic precursors.

-

Precursor: 2,2-difluoro-4-pentenylamine.[1]

-

Cyclization: Iodocyclization using N-Iodosuccinimide (NIS) creates the ring and installs a leaving group.

-

Substitution: The iodine is displaced by an azide (NaN3), followed by reduction to the amine.

Strategy B: Deoxofluorination of Ketones

This is the industrial standard for scaling.

-

Starting Material: N-Boc-5-oxo-piperidine-3-carboxylate derivative.

-

Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor converts the ketone (

) directly to the gem-difluoro ( -

Safety Note: Deoxofluorination reagents can be explosive; reactions must be kept cool and vented properly.

Comparative Data: Synthesis Metrics

| Parameter | Method A (Cyclization) | Method B (Deoxofluorination) |